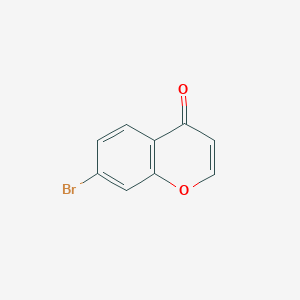

7-Bromo-4H-chromen-4-one

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-bromochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrO2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWAOCYNUAWVKGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)OC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40595586 | |

| Record name | 7-Bromo-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168759-60-2 | |

| Record name | 7-Bromo-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-BROMOCHROMONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 7-Bromo-4H-chromen-4-one from 4-bromo-2-hydroxyacetophenone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic route for the preparation of 7-Bromo-4H-chromen-4-one, a valuable scaffold in medicinal chemistry, starting from the readily available precursor, 4-bromo-2-hydroxyacetophenone. This document details a two-step synthetic pathway involving an initial Vilsmeier-Haack formylation followed by a deformylation reaction. The protocols provided are based on established chemical principles and analogous transformations reported in the scientific literature.

Synthetic Strategy Overview

The synthesis of this compound from 4-bromo-2-hydroxyacetophenone is efficiently achieved through a two-step process:

-

Vilsmeier-Haack Reaction: The initial step involves the formylation and cyclization of 4-bromo-2-hydroxyacetophenone using the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This reaction yields the intermediate, 7-bromo-4-oxo-4H-chromene-3-carbaldehyde.

-

Deformylation: The subsequent removal of the formyl group from the 3-position of the chromone ring affords the target molecule, this compound. This is typically achieved by heating the intermediate in an aqueous solution containing a mild base, such as sodium carbonate.

The overall synthetic transformation is depicted in the workflow diagram below.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 7-bromo-4-oxo-4H-chromene-3-carbaldehyde

This procedure is adapted from the general methodology for the synthesis of 3-formylchromones via the Vilsmeier-Haack reaction.

Materials:

-

4-bromo-2-hydroxyacetophenone

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice-water

-

Ethanol

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF, 4-5 equivalents) to 0 °C in an ice bath.

-

To the cooled DMF, add phosphorus oxychloride (POCl₃, 2-2.5 equivalents) dropwise with vigorous stirring, ensuring the temperature is maintained below 10 °C.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0 °C to form the Vilsmeier reagent.

-

Dissolve 4-bromo-2-hydroxyacetophenone (1 equivalent) in a minimal amount of DMF.

-

Add the solution of 4-bromo-2-hydroxyacetophenone dropwise to the prepared Vilsmeier reagent.

-

After the addition, allow the reaction mixture to slowly warm to room temperature and then heat at 60-70 °C for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice.

-

The precipitated solid is collected by vacuum filtration, washed thoroughly with water, and then recrystallized from ethanol to afford pure 7-bromo-4-oxo-4H-chromene-3-carbaldehyde.

Step 2: Synthesis of this compound

This protocol describes the deformylation of the 3-formylchromone intermediate.

Materials:

-

7-bromo-4-oxo-4H-chromene-3-carbaldehyde

-

Sodium carbonate (Na₂CO₃)

-

Water

-

Hydrochloric acid (HCl, for acidification)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, prepare a 5-10% aqueous solution of sodium carbonate.

-

Add 7-bromo-4-oxo-4H-chromene-3-carbaldehyde (1 equivalent) to the sodium carbonate solution.

-

Heat the mixture to reflux for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and acidify to a pH of approximately 2-3 with dilute hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediate, and the final product.

Table 1: Physicochemical and Spectroscopic Data of Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |

| 4-bromo-2-hydroxyacetophenone | C₈H₇BrO₂ | 215.04 | Solid | 98-101 |

| 7-bromo-4-oxo-4H-chromene-3-carbaldehyde | C₁₀H₅BrO₃ | 253.05 | Solid | Not reported |

| This compound | C₉H₅BrO₂ | 225.04 | Solid | Not reported |

Table 2: Spectroscopic Data

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | Mass Spec. (m/z) |

| 4-bromo-2-hydroxyacetophenone | 12.32 (s, 1H, OH), 7.57 (d, J = 8.7 Hz, 1H), 7.17 (d, J = 1.9 Hz, 1H), 7.03 (dd, J = 1.9, 8.7 Hz, 1H), 2.62 (s, 3H) | Data not available | Data not available | Data not available |

| 7-bromo-4-oxo-4H-chromene-3-carbaldehyde | 8.52 (s, 1H), 8.24 (d, J = 8.8 Hz, 1H), 7.57 (s, 1H), 7.48 (d, J = 8.8 Hz, 1H), 10.37 (s, 1H) | Data not available | Data not available | [M+H]⁺: 252.95 |

| This compound | Data not available | Data not available | Data not available | Data not available |

Note: Spectroscopic data for some compounds are incomplete based on the available literature. Further characterization is recommended.

Reaction Mechanisms

The following diagrams illustrate the proposed mechanisms for the key transformations.

Vilsmeier-Haack Reaction Mechanism

Caption: Proposed mechanism for the Vilsmeier-Haack reaction.

Deformylation Mechanism

Caption: Proposed mechanism for the deformylation of the 3-formylchromone.

Conclusion

The described two-step synthesis provides a reliable and efficient pathway for the preparation of this compound from 4-bromo-2-hydroxyacetophenone. The Vilsmeier-Haack reaction is a powerful tool for the construction of the chromone core, and the subsequent deformylation offers a straightforward route to the desired product. This technical guide serves as a valuable resource for researchers in organic synthesis and medicinal chemistry, enabling the synthesis of this important heterocyclic scaffold for further investigation and application in drug discovery programs. It is recommended that all reactions are carried out by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

An In-depth Technical Guide to the Intramolecular Cyclization Mechanism for the Synthesis of 7-bromo-4H-chromen-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms, experimental protocols, and quantitative data associated with the intramolecular cyclization to synthesize 7-bromo-4H-chromen-4-one. This chromone derivative is a valuable scaffold in medicinal chemistry and drug discovery, necessitating a thorough understanding of its synthesis for further analog development and optimization.

Core Synthetic Pathways and Mechanisms

The synthesis of this compound, a substituted chromone, can be achieved through several intramolecular cyclization strategies. The most common and efficient methods originate from substituted 2'-hydroxyacetophenones. Below, we detail the primary mechanistic pathways.

Cyclization via an Enaminone Intermediate (Vilsmeier-Haack Type Reaction)

A prevalent and high-yielding method for the synthesis of 2,3-unsubstituted chromones involves the formation of an enaminone intermediate from a 2'-hydroxyacetophenone derivative. This intermediate then undergoes an acid-catalyzed intramolecular cyclization.

The reaction begins with the condensation of 1-(4-bromo-2-hydroxyphenyl)ethanone with a formylating agent, typically N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction forms the key intermediate, (E)-1-(4-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one[1].

The mechanism for the subsequent cyclization is as follows:

-

Protonation: An acid catalyst protonates the carbonyl oxygen of the enaminone, enhancing the electrophilicity of the carbonyl carbon.

-

Intramolecular Nucleophilic Attack: The lone pair of electrons on the phenolic hydroxyl group attacks the activated carbonyl carbon, initiating the cyclization.

-

Elimination of Dimethylamine: The resulting tetrahedral intermediate undergoes elimination of dimethylamine.

-

Deprotonation and Tautomerization: A final deprotonation and tautomerization step yields the stable aromatic this compound ring system.

Caption: General workflow for the synthesis of this compound via an enaminone intermediate.

Baker-Venkataraman Rearrangement

Another classical approach to chromone synthesis is the Baker-Venkataraman rearrangement. While not directly applied to 2,3-unsubstituted chromones, it is a fundamental pathway for 2-substituted analogs and provides important mechanistic context.

-

Esterification: The synthesis starts with the esterification of a 2'-hydroxyacetophenone with an acyl chloride.

-

Rearrangement: The resulting ester undergoes a base-catalyzed rearrangement to form a 1,3-diketone. This proceeds via the formation of an enolate which then undergoes an intramolecular acyl transfer[2][3].

-

Cyclodehydration: The 1,3-diketone is then treated with acid to facilitate a cyclodehydration reaction, yielding the chromone ring[4].

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of 7-Bromo-4H-chromen-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-4H-chromen-4-one is a halogenated heterocyclic compound belonging to the chromone family. The chromone scaffold is recognized as a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1][2] The presence of a bromine atom at the 7-position provides a versatile handle for synthetic modifications, particularly for the introduction of diverse functionalities through transition metal-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the known chemical properties and reactivity of this compound, with a focus on its synthesis, spectroscopic characterization, and utility in organic synthesis and drug discovery.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. While some experimental data is available, certain properties are based on predictive models.

| Property | Value | Source |

| Molecular Formula | C₉H₅BrO₂ | |

| Molecular Weight | 225.04 g/mol | |

| CAS Number | 168759-60-2 | |

| Appearance | White to off-white solid | - |

| Melting Point | 154-159 °C | [1] |

| Boiling Point (Predicted) | 306.0 ± 42.0 °C | - |

| Density (Predicted) | 1.688 ± 0.06 g/cm³ | - |

| Storage Temperature | Room temperature, in a dark, inert atmosphere |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. The expected spectral features are outlined below.

¹H and ¹³C NMR Spectroscopy

Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~6.3 | d | ~6.0 |

| H-3 | ~7.8 | d | ~6.0 |

| H-5 | ~8.1 | d | ~8.8 |

| H-6 | ~7.5 | dd | ~8.8, 2.2 |

| H-8 | ~7.9 | d | ~2.2 |

Expected ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | ~112 |

| C-3 | ~156 |

| C-4 | ~177 |

| C-4a | ~124 |

| C-5 | ~127 |

| C-6 | ~128 |

| C-7 | ~120 |

| C-8 | ~118 |

| C-8a | ~155 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the α,β-unsaturated ketone and the aromatic system.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (ketone) | ~1650 |

| C=C (alkene) | ~1620 |

| C-O-C (ether) | ~1250 |

| C-Br | ~600-500 |

| Aromatic C-H | ~3100-3000 |

Mass Spectrometry

Mass spectrometry of this compound would show a characteristic isotopic pattern for the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

| Ion | Expected m/z |

| [M]⁺ | 224/226 |

| [M-CO]⁺ | 196/198 |

| [M-Br]⁺ | 145 |

Synthesis of this compound

Several synthetic routes are available for the preparation of the chromone scaffold. A common and adaptable method involves the cyclization of a substituted 2-hydroxyacetophenone derivative.

General Synthetic Pathway

A plausible synthesis of this compound starts from 4-bromo-2-hydroxyacetophenone. This starting material can be reacted with a suitable one-carbon electrophile, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA) or subjected to a Vilsmeier-Haack reaction followed by cyclization. A general intramolecular Wittig reaction approach has also been described for the synthesis of 4H-chromen-4-ones.[4]

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol (Adapted from related syntheses)

Materials:

-

4-Bromo-2-hydroxyacetophenone

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate (EtOAc)

-

Hexane

Procedure:

-

To a solution of 4-bromo-2-hydroxyacetophenone in DMF, POCl₃ is added dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature for a specified period, monitoring the progress by TLC.

-

Upon completion, the reaction is quenched by pouring it into ice-water.

-

The pH is adjusted to neutral or slightly basic with a NaOH solution.

-

The aqueous layer is extracted with CH₂Cl₂ or EtOAc.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a hexane/EtOAc gradient to afford this compound.

Reactivity of this compound

The reactivity of this compound is primarily dictated by the presence of the aryl bromide, the α,β-unsaturated ketone system, and the pyrone ring.

Palladium-Catalyzed Cross-Coupling Reactions

The C7-Br bond is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of carbon and heteroatom substituents. These reactions are pivotal for generating diverse libraries of chromone derivatives for biological screening.[2][5][6][7]

Caption: Key cross-coupling reactions of this compound.

4.1.1. Suzuki-Miyaura Coupling: Experimental Protocol

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Dioxane/water, Toluene)

Procedure:

-

To a reaction vessel, this compound, the arylboronic acid, palladium catalyst, and base are added.

-

The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen).

-

Degassed solvent is added, and the mixture is heated to a specified temperature (typically 80-110 °C).

-

The reaction is monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent.

-

The organic layer is dried and concentrated, and the product is purified by chromatography.

4.1.2. Buchwald-Hartwig Amination: Experimental Protocol

Materials:

-

This compound

-

Amine (primary or secondary)

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Ligand (e.g., BINAP, XPhos)

-

Base (e.g., NaOtBu, K₃PO₄)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

-

Under an inert atmosphere, the palladium catalyst, ligand, and base are added to a reaction vessel.

-

This compound and the amine are added, followed by the anhydrous solvent.

-

The mixture is heated (typically 80-120 °C) until the starting material is consumed.

-

After cooling, the reaction is worked up by partitioning between water and an organic solvent.

-

The product is isolated from the organic phase after drying, concentration, and purification by chromatography.

4.1.3. Sonogashira Coupling: Experimental Protocol

Materials:

-

This compound

-

Terminal alkyne

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Copper(I) salt (e.g., CuI)

-

Base (e.g., Triethylamine, Diisopropylamine)

-

Solvent (e.g., THF, DMF)

Procedure:

-

In an inert atmosphere, this compound, the palladium catalyst, and the copper(I) salt are combined in the solvent.

-

The terminal alkyne and the base are added, and the mixture is stirred at room temperature or with gentle heating.

-

Reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is filtered to remove salts, and the filtrate is concentrated.

-

The residue is purified by column chromatography to yield the alkynylated chromone.

Nucleophilic Aromatic Substitution

While less common for aryl bromides without strong electron-withdrawing groups, nucleophilic aromatic substitution (SNAAr) could potentially occur under forcing conditions or with highly activated nucleophiles. The electron-withdrawing nature of the chromone ring system may facilitate such reactions to a limited extent.

Reactions of the Pyrone Ring

The α,β-unsaturated ketone moiety in the pyrone ring is susceptible to nucleophilic attack, particularly at the C2 position. Strong nucleophiles can lead to ring-opening reactions. The carbonyl group at C4 can undergo typical ketone reactions, such as reduction or condensation.

Biological Activity and Drug Development Potential

The chromone scaffold is a well-established pharmacophore found in numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[8][9][10][11][12] Derivatives of 4H-chromen-4-one have been investigated as inhibitors of various enzymes, such as sirtuins, acetylcholinesterase, and Rho kinase.[13][14][15]

The 7-bromo substituent on the chromone ring serves as a crucial starting point for the synthesis of libraries of analogs for structure-activity relationship (SAR) studies. By employing the cross-coupling reactions described above, researchers can systematically modify this position to optimize potency, selectivity, and pharmacokinetic properties.

Caption: Workflow for drug discovery using this compound.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in medicinal chemistry and materials science. Its well-defined chemical properties and the reactivity of the C-Br bond make it an ideal starting material for the generation of diverse molecular architectures. The detailed experimental protocols and spectroscopic data provided in this guide serve as a foundational resource for researchers working with this versatile compound. Further exploration of its reactivity and biological properties is warranted and is expected to lead to the discovery of novel therapeutic agents and functional materials.

References

- 1. researchgate.net [researchgate.net]

- 2. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. uwindsor.ca [uwindsor.ca]

- 8. A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis of Chromen-4-One-Oxadiazole Substituted Analogs as Potent β-Glucuronidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer’s disease management; in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of 4 H-Chromen-4-one Derivatives as a New Class of Selective Rho Kinase (ROCK) Inhibitors, which Showed Potent Activity in ex Vivo Diabetic Retinopathy Models - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 7-Bromo-4H-chromen-4-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility of 7-Bromo-4H-chromen-4-one in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a framework for solubility determination, including a generalized experimental protocol and a logical workflow for analysis.

Introduction to this compound

This compound is a heterocyclic compound belonging to the chromone family. Chromones are a significant class of organic compounds that are of considerable interest in medicinal chemistry due to their wide range of biological activities. The physicochemical properties of these compounds, particularly their solubility, are critical for their application in drug discovery and development, influencing factors such as bioavailability and formulation.

Qualitative Solubility Profile

Currently, specific quantitative solubility data for this compound in various organic solvents is not extensively documented in peer-reviewed journals or chemical databases. However, based on the general characteristics of similar brominated chromanone compounds, a qualitative solubility profile can be inferred. For instance, the related compound 7-Bromo-4-chromanone is described as having low solubility in water but is soluble in organic solvents such as ethanol and dimethylformamide.[1] It is anticipated that this compound, a solid at room temperature, will exhibit similar behavior, demonstrating solubility in polar aprotic and polar protic organic solvents.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility values for this compound. To facilitate research and development, it is recommended that experimental determination of solubility be performed. The following sections provide a detailed methodology for such a determination.

Table 1: Quantitative Solubility of this compound (Hypothetical Data)

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Data Not Available | N/A | N/A | N/A |

| Data Not Available | N/A | N/A | N/A |

| Data Not Available | N/A | N/A | N/A |

| Data Not Available | N/A | N/A | N/A |

Note: This table is provided as a template for recording experimentally determined data.

Experimental Protocol for Solubility Determination

The following is a generalized but detailed protocol for determining the solubility of this compound in an organic solvent of interest. This method is adapted from standard laboratory procedures for solubility testing.[2][3][4]

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid, high purity)

-

Selected organic solvent (e.g., Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, Acetone, Acetonitrile, Tetrahydrofuran (THF))

-

Analytical balance (resolution 0.01 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or agitator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that a saturated solution is achieved.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. The time required for equilibration should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

-

Separation of Undissolved Solid:

-

After equilibration, remove the vials from the shaker and allow them to stand for a short period to let the excess solid settle.

-

To completely separate the dissolved compound from the undissolved solid, centrifuge the vials at a high speed (e.g., 5000 G) for a specified time.

-

Carefully collect the supernatant using a pipette. To ensure no solid particles are transferred, it is advisable to filter the supernatant through a syringe filter (0.22 µm) into a clean vial.

-

-

Quantification:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

Calibration Curve: Analyze the standard solutions using HPLC or a UV-Vis spectrophotometer to generate a calibration curve of response (e.g., peak area or absorbance) versus concentration.

-

Sample Analysis: Dilute an aliquot of the filtered supernatant with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample using the same analytical method as the standards.

-

Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

-

5. Safety Precautions:

-

Always handle this compound and organic solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the specific solvents used for detailed safety information.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Workflow for determining the solubility of a compound.

Conclusion

References

Technical Guide: 7-Bromo-4H-chromen-4-one (CAS: 168759-60-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-4H-chromen-4-one is a halogenated derivative of the chromen-4-one scaffold, a core structure found in many biologically active compounds. The chromen-4-one moiety is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The introduction of a bromine atom at the 7-position can significantly influence the molecule's physicochemical properties and biological activity, making it a compound of interest for further investigation in drug discovery and development. This document provides a comprehensive overview of the available technical data for this compound.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted and should be confirmed through experimental analysis.

| Property | Value | Source |

| CAS Number | 168759-60-2 | N/A |

| Molecular Formula | C₉H₅BrO₂ | [1] |

| Molecular Weight | 225.04 g/mol | [1] |

| Physical Form | Solid | [1] |

| Melting Point | 154-159 °C | N/A |

| Boiling Point (Predicted) | 306.0 ± 42.0 °C | N/A |

| Density (Predicted) | 1.688 ± 0.06 g/cm³ | N/A |

| IUPAC Name | This compound | [1] |

| Purity | Typically ≥98% | [1] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. | [1] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, based on the general characteristics of the chromen-4-one scaffold and the presence of a bromine atom, the following spectral features can be anticipated:

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic and vinyl protons of the chromen-4-one core. The bromine atom at the 7-position will influence the chemical shifts and coupling patterns of the protons on the benzene ring.

¹³C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms in the molecule. The carbonyl carbon (C=O) is expected to have a characteristic downfield chemical shift.

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1650-1600 cm⁻¹. Other bands corresponding to C-O-C stretching and C-H bending of the aromatic and vinyl groups are also expected.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of CO and other small neutral molecules.

Experimental Protocols

Caption: Generalized synthetic workflow for 4H-chromen-4-one derivatives.

Biological Activity

Specific studies on the biological activity of this compound are limited in publicly available literature. However, the broader class of 4H-chromen-4-one derivatives has been extensively investigated and shown to exhibit a wide range of pharmacological effects. These activities are often attributed to the ability of the chromen-4-one scaffold to interact with various enzymes and receptors.

Potential Therapeutic Areas:

-

Antituberculosis Activity: Some 4H-chromen-4-one derivatives have been identified as promising antitubercular agents, showing activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis.

-

ROCK Inhibition: Derivatives of 4H-chromen-4-one have been discovered as selective inhibitors of Rho-associated coiled-coil containing protein kinases (ROCK).[2] This suggests potential applications in diseases such as diabetic retinopathy.[2]

It is important to emphasize that these are general activities of the compound class, and specific testing of this compound is required to determine its unique biological profile.

Signaling Pathways

There is no direct evidence in the available literature implicating this compound in specific signaling pathways. However, based on the known activities of related compounds, a potential mechanism of action could involve the inhibition of protein kinases, such as ROCK. The inhibition of such kinases can modulate downstream signaling cascades involved in cellular processes like proliferation, apoptosis, and inflammation.

A hypothetical signaling pathway involving ROCK inhibition is illustrated below.

Caption: Hypothetical ROCK signaling pathway and potential inhibition by a chromen-4-one derivative.

Safety Information

This compound is classified with the GHS07 pictogram and a "Warning" signal word. The following hazard statements apply:

-

H302: Harmful if swallowed.

-

H319: Causes serious eye irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves and safety glasses, should be followed when handling this compound.

Conclusion

This compound is a chemical entity with potential for further investigation in the field of medicinal chemistry. While a complete dataset of its properties is not yet publicly available, the known information about its physicochemical characteristics and the biological activities of the broader chromen-4-one class suggest that it may possess interesting pharmacological properties. Further research is warranted to fully elucidate its synthetic pathways, spectroscopic profile, and biological mechanism of action.

References

Spectroscopic Profile of 7-Bromo-4H-chromen-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound 7-Bromo-4H-chromen-4-one (CAS No: 168759-60-2). The information presented includes nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with detailed experimental protocols. This guide is intended to be a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development.

Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 8.25 | d | 2.4 | 1 | H-5 |

| 8.05 | d | 8.7 | 1 | H-8 |

| 7.85 | d | 1.8 | 1 | H-2 |

| 7.62 | dd | 8.7, 2.4 | 1 | H-6 |

| 6.35 | d | 1.8 | 1 | H-3 |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 176.8 | C-4 |

| 155.1 | C-8a |

| 154.9 | C-2 |

| 136.9 | C-6 |

| 128.2 | C-5 |

| 127.3 | C-4a |

| 121.2 | C-8 |

| 120.4 | C-7 |

| 112.5 | C-3 |

Solvent: CDCl₃, Frequency: 100 MHz

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Peaks for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1650 | Strong | C=O (α,β-unsaturated ketone) stretch |

| ~1600, 1480 | Medium-Strong | Aromatic C=C stretch |

| ~1250 | Strong | C-O-C (ether) stretch |

| ~850-800 | Strong | C-H out-of-plane bending |

| ~600 | Medium | C-Br stretch |

Note: This is a predicted spectrum based on the functional groups present in the molecule.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 224/226 | ~1:1 | [M]⁺ (Molecular Ion) |

| 196/198 | ~1:1 | [M-CO]⁺ |

| 167 | - | [M-Br]⁺ |

| 117 | - | [M-CO-Br]⁺ |

Ionization Mode: Electron Impact (EI)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (5-10 mg) is dissolved in approximately 0.7-1.0 mL of deuterated chloroform (CDCl₃). The solution is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

For a solid sample, a thin film is prepared by dissolving a small amount of this compound in a volatile solvent such as dichloromethane or acetone. A drop of this solution is placed on a NaCl or KBr salt plate, and the solvent is allowed to evaporate, leaving a thin film of the compound. The IR spectrum is then recorded using an FT-IR spectrometer.

Mass Spectrometry (MS)

Mass spectra are obtained using an electron impact (EI) mass spectrometer. A small amount of the solid sample is introduced into the ion source. The sample is then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecule. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

Crystal Structure Analysis of 7-Bromo-4H-chromen-4-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure analysis of 7-Bromo-4H-chromen-4-one derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including anticancer and anti-inflammatory properties. Understanding their three-dimensional structure at the atomic level through X-ray crystallography is paramount for elucidating structure-activity relationships (SAR) and designing novel therapeutic agents with enhanced efficacy and selectivity.

Quantitative Crystallographic Data

The following tables summarize the key crystallographic data for representative this compound derivatives. This data provides a basis for comparative analysis of the structural effects of different substituents on the chromone scaffold.

Table 1: Crystal Data and Structure Refinement for 7-bromo-4-oxo-4H-chromene-3-carbaldehyde

| Parameter | Value |

| Empirical Formula | C₁₀H₅BrO₃ |

| Formula Weight | 253.05 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.8580 (18) |

| b (Å) | 6.054 (4) |

| c (Å) | 37.268 (13) |

| β (°) | 90.39 (4) |

| Volume (ų) | 870.4 (8) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.931 |

| Absorption Coefficient (mm⁻¹) | 4.71 |

| F(000) | 496.0 |

| Crystal Size (mm³) | 0.45 x 0.20 x 0.10 |

| Radiation | Mo Kα (λ = 0.71069 Å) |

| Temperature (K) | 100 |

| θ range for data collection (°) | 15.3–17.5 |

| Reflections collected | 4817 |

| Independent reflections | 1980 |

| R(int) | 0.024 |

| Final R indices [I > 2σ(I)] | R₁ = 0.038 |

| R indices (all data) | wR₂ = 0.109 |

| Goodness-of-fit on F² | 1.07 |

Experimental Protocols

This section details the methodologies for the synthesis, crystallization, and X-ray diffraction analysis of this compound derivatives.

Synthesis of 7-bromo-4-oxo-4H-chromene-3-carbaldehyde[1][2]

This synthesis is achieved through a Vilsmeier-Haack reaction.

Workflow for the Synthesis of 7-bromo-4-oxo-4H-chromene-3-carbaldehyde

Synthesis workflow for 7-bromo-4-oxo-4H-chromene-3-carbaldehyde.

Detailed Procedure:

-

A solution of 4-bromo-2-hydroxyacetophenone (4.7 mmol) in N,N-dimethylformamide (15 ml) is prepared.

-

The solution is cooled to 0 °C, and phosphorus oxychloride (POCl₃, 11.6 mmol) is added dropwise.

-

The reaction mixture is then stirred for 14 hours at room temperature.

-

Following the stirring, water (50 ml) is added to the mixture, leading to the formation of a precipitate.

-

The precipitate is collected by filtration, washed with water, and dried under a vacuum to yield the final product.

Crystallization[1][2]

Single crystals suitable for X-ray diffraction are obtained by slow evaporation.

Procedure:

-

The synthesized 7-bromo-4-oxo-4H-chromene-3-carbaldehyde is dissolved in a 1,2-dichloroethane/cyclohexane solution.

-

The solution is left undisturbed at room temperature, allowing for the slow evaporation of the solvent.

-

Over time, single crystals of the compound form.

Single Crystal X-ray Diffraction Analysis[1][2]

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

Workflow for Single Crystal X-ray Diffraction Analysis

General workflow for single crystal X-ray diffraction analysis.

Data Collection and Refinement:

-

A suitable crystal is mounted on a diffractometer.

-

X-ray diffraction data is collected at a controlled temperature (e.g., 100 K) using monochromatic radiation (e.g., Mo Kα).

-

The collected data is processed, which includes integration of reflection intensities and scaling.

-

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

-

An absorption correction may be applied to the data.

-

Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

Biological Activity and Signaling Pathways

This compound derivatives have been investigated for their potential as anticancer agents. Their mechanism of action often involves the modulation of key cellular signaling pathways that are dysregulated in cancer, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.

Simplified MAPK Signaling Pathway and Potential Inhibition by Chromone Derivatives

MAPK signaling pathway with potential points of inhibition by chromone derivatives.

This diagram illustrates how growth factor signaling activates the MAPK cascade (RAS-RAF-MEK-ERK), leading to the activation of transcription factors that promote cell proliferation and survival. This compound derivatives may exert their anticancer effects by inhibiting key kinases in this pathway, such as RAF or MEK, thereby blocking downstream signaling and inhibiting cancer cell growth.

Conclusion

The crystal structure analysis of this compound derivatives provides invaluable insights into their molecular architecture. This structural information, combined with detailed experimental protocols and an understanding of their interaction with biological signaling pathways, is crucial for the rational design of new and more potent therapeutic agents. The data and methodologies presented in this guide serve as a foundational resource for researchers in the field of drug discovery and development.

The Discovery and Isolation of 7-Bromo-4H-chromen-4-one Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 7-Bromo-4H-chromen-4-one scaffold is a significant pharmacophore in modern drug discovery, with its derivatives exhibiting a wide range of biological activities. This technical guide provides a comprehensive overview of the discovery, synthesis, and isolation of these promising analogs, with a focus on their interactions with key signaling pathways.

Discovery and Biological Significance

This compound analogs have emerged as potent inhibitors of several key enzymes implicated in various diseases. Notably, these compounds have shown significant inhibitory activity against Sirtuin 2 (SIRT2), Rho-associated coiled-coil containing protein kinase (ROCK), and p38 mitogen-activated protein kinase (MAPK). The bromine atom at the 7-position often enhances the inhibitory potential and selectivity of these compounds, making them attractive candidates for therapeutic development in oncology, neurodegenerative diseases, and inflammatory disorders.

Synthetic Methodologies

The synthesis of this compound and its analogs can be achieved through several strategic routes. A common approach involves the construction of the chromen-4-one core from appropriately substituted phenols and subsequent bromination or the use of brominated starting materials.

General Synthetic Workflow

A general workflow for the synthesis of this compound analogs is depicted below. This typically involves the formation of a chromanone intermediate followed by its dehydrogenation to the corresponding chromone.

Caption: General synthetic workflow for this compound analogs.

Experimental Protocols

Protocol 1: Synthesis of 7-Bromochroman-4-one

This protocol describes the synthesis of the key intermediate, 7-bromochroman-4-one, via an intramolecular Friedel-Crafts cyclization of 3-(3-bromophenoxy)propanoic acid.

-

Step 1: Synthesis of 3-(3-bromophenoxy)propanoic acid:

-

To a solution of 3-bromophenol (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl 3-bromopropanoate (1.1 equivalents) and reflux the mixture for 12 hours.

-

After cooling, filter the solid and concentrate the filtrate.

-

Hydrolyze the resulting ester with an aqueous solution of sodium hydroxide to yield 3-(3-bromophenoxy)propanoic acid.

-

-

Step 2: Intramolecular Friedel-Crafts Cyclization:

-

Add the dried 3-(3-bromophenoxy)propanoic acid (1 equivalent) to polyphosphoric acid (PPA) at 100°C with vigorous stirring.

-

Heat the mixture for 30-60 minutes.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 7-bromochroman-4-one.

-

Protocol 2: Dehydrogenation to this compound

This protocol outlines the conversion of 7-bromochroman-4-one to this compound.

-

Dissolve 7-bromochroman-4-one (1 equivalent) in a suitable solvent such as dioxane or dimethyl sulfoxide (DMSO).

-

Add a dehydrogenating agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or iodine (I₂).

-

Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with a sodium thiosulfate solution (if using iodine), followed by water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Quantitative Data of Biologically Active Analogs

The following table summarizes the biological activity of selected this compound analogs and related derivatives.

| Compound ID | Structure | Target | IC50 (µM) | Reference |

| 1 | 6,8-dibromo-2-pentylchroman-4-one | SIRT2 | 1.5 | [1][2] |

| 2 | 8-bromo-6-chloro-2-pentylchroman-4-one | SIRT2 | 4.5 | [1] |

| 3 | 4-(dimethylamino)-N-(3-{2-[(4-oxo-4H-chromen-7-yl)oxy]acetamido}phenyl) (analog) | ROCK I/II | Not specified, potent inhibitor | [3] |

| 4 | N-(4-oxo-4H-chromen-2-yl)benzenesulfonamide (analog) | p38α MAPK | Single-digit micromolar range | [4] |

Signaling Pathways and Mechanism of Action

This compound analogs exert their biological effects by inhibiting key signaling pathways involved in cell proliferation, inflammation, and survival.

SIRT2 Inhibition Pathway

Sirtuin 2 (SIRT2) is a NAD+-dependent deacetylase that plays a crucial role in cell cycle regulation and metabolism. Inhibition of SIRT2 by this compound analogs can lead to the hyperacetylation of its substrates, such as α-tubulin and p53, ultimately inducing cell cycle arrest and apoptosis.

Caption: Inhibition of the SIRT2 signaling pathway.

ROCK Inhibition Pathway

The Rho-associated kinase (ROCK) signaling pathway is a critical regulator of the actin cytoskeleton and is involved in cell adhesion, migration, and contraction. Aberrant ROCK signaling is implicated in cancer metastasis and cardiovascular diseases. This compound analogs can inhibit ROCK, leading to a reduction in these cellular processes.

Caption: Inhibition of the ROCK signaling pathway.

p38 MAPK Inhibition Pathway

The p38 MAPK signaling pathway is activated by cellular stress and inflammatory cytokines, leading to the production of pro-inflammatory mediators and apoptosis. Chromen-4-one derivatives have been identified as inhibitors of p38α MAPK, suggesting a therapeutic potential for inflammatory diseases.

Caption: Inhibition of the p38 MAPK signaling pathway.

Isolation and Purification

The isolation and purification of this compound analogs from reaction mixtures are critical steps to obtain compounds of high purity for biological evaluation. The choice of technique depends on the physical and chemical properties of the target compound and the impurities present.

General Isolation and Purification Workflow

Caption: General workflow for the isolation and purification of analogs.

Experimental Protocols

Protocol 3: Purification by Column Chromatography

-

Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh).

-

Eluent System: A gradient of ethyl acetate in hexane is commonly used. The optimal ratio should be determined by TLC analysis of the crude product.

-

Procedure: a. Prepare a slurry of silica gel in the initial, least polar eluent. b. Pack a glass column with the slurry. c. Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. d. Load the dried, adsorbed sample onto the top of the column. e. Elute the column with the chosen solvent system, gradually increasing the polarity. f. Collect fractions and monitor by TLC to identify those containing the pure product. g. Combine the pure fractions and evaporate the solvent under reduced pressure.

Protocol 4: Purification by Recrystallization

-

Solvent Selection: Choose a solvent or solvent mixture in which the this compound analog is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents include ethanol, methanol, ethyl acetate, and hexane.

-

Procedure: a. Dissolve the crude or partially purified compound in a minimum amount of the hot solvent. b. If insoluble impurities are present, perform a hot filtration. c. Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath may be necessary. d. Collect the crystals by filtration. e. Wash the crystals with a small amount of the cold solvent. f. Dry the purified crystals under vacuum.

This technical guide provides a foundational understanding of the discovery, synthesis, and isolation of this compound analogs. The detailed protocols and pathway diagrams are intended to facilitate further research and development of these promising therapeutic agents.

References

In-Depth Technical Guide on the Theoretical Molecular Structure of 7-Bromo-4H-chromen-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the theoretical calculations performed to elucidate the molecular structure and vibrational properties of 7-Bromo-4H-chromen-4-one. The content herein is based on Density Functional Theory (DFT) calculations, offering valuable insights for researchers in computational chemistry, medicinal chemistry, and drug development.

Core Molecular Structure and Optimized Geometry

The molecular structure of this compound has been optimized using computational methods to determine its most stable three-dimensional conformation. Theoretical calculations, specifically utilizing the B3LYP functional with the 6-311G(d,p) basis set, have provided detailed information on bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's spatial arrangement and reactivity.

A study on halogen-substituted chromones, including the 6-bromo derivative (equivalent to 7-bromo by different numbering conventions), has provided a comprehensive set of these geometric parameters.[1] These calculated values offer a foundational understanding of the molecule's structural framework.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond/Atoms | Calculated Value (Å or °) |

| Bond Lengths (Å) | C2-C3 | 1.35 |

| C3-C4 | 1.46 | |

| C4=O5 | 1.23 | |

| C4-C4a | 1.48 | |

| C5a-C6 | 1.38 | |

| C6-C7 | 1.39 | |

| C7-Br | 1.91 | |

| C7-C8 | 1.38 | |

| C8-C8a | 1.39 | |

| O1-C2 | 1.37 | |

| O1-C8a | 1.36 | |

| Bond Angles (º) | C2-C3-C4 | 121.5 |

| C3-C4-C4a | 116.8 | |

| O5=C4-C4a | 122.9 | |

| C6-C7-Br | 119.5 | |

| C8-C7-Br | 119.7 | |

| C2-O1-C8a | 120.3 | |

| Dihedral Angles (º) | O1-C2-C3-C4 | 0.0 |

| C2-C3-C4-O5 | 179.9 | |

| C3-C4-C4a-C5a | -179.9 | |

| Br-C7-C8-C8a | 179.9 |

Note: The atom numbering is based on standard chromone nomenclature. Data is derived from DFT calculations on 6-bromochromone.[1]

Vibrational Spectroscopy Analysis

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. For this compound, DFT calculations have been employed to predict the fundamental vibrational frequencies and their corresponding modes.[1] These theoretical spectra serve as a valuable reference for the assignment of experimental spectral bands.

The calculations for halogenated chromones were performed at the B3LYP/6-311G(d,p) level of theory, with the computed harmonic frequencies scaled to better match experimental values.[1]

Table 2: Selected Theoretical Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| ν(C-H) aromatic | 3100-3000 | Aromatic C-H stretching |

| ν(C=O) | ~1650 | Carbonyl group stretching |

| ν(C=C) | 1600-1450 | Aromatic and pyrone ring C=C stretching |

| δ(C-H) in-plane | 1300-1000 | In-plane C-H bending |

| ν(C-Br) | ~650 | Carbon-Bromine stretching |

| γ(C-H) out-of-plane | 900-700 | Out-of-plane C-H bending |

Note: Frequencies are approximate values based on DFT calculations for 6-bromochromone.[1]

Experimental and Computational Protocols

The theoretical data presented in this guide are derived from specific computational methodologies. Understanding these protocols is essential for reproducing the results and for applying similar techniques to related molecules.

Computational Details:

The quantum chemical calculations for halogen-substituted chromones were performed using Density Functional Theory (DFT).[1] The B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional, was employed. The 6-311G(d,p) basis set was used for all atoms.

Geometry optimization was performed to find the equilibrium structure of the molecule, followed by a frequency calculation to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to obtain the theoretical vibrational spectra.[1] The computed vibrational frequencies were scaled by a factor of 0.9682 to account for anharmonicity and other systematic errors inherent in the theoretical model.[1]

Visualizing the Computational Workflow

The following diagram illustrates the general workflow for the theoretical analysis of this compound's molecular structure.

Caption: A flowchart of the computational workflow for the theoretical analysis of molecular properties.

Frontier Molecular Orbitals and Electronic Properties

The electronic properties of this compound, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are critical for understanding its reactivity and potential as a pharmacophore. The energy gap between the HOMO and LUMO provides insights into the molecule's chemical stability and electronic transitions.

For 6-bromochromone, the HOMO and LUMO energies have been calculated, providing a basis for understanding the electronic characteristics of the 7-bromo isomer.[1] These calculations are instrumental in predicting sites of electrophilic and nucleophilic attack and in designing molecules with desired electronic properties for drug development.

Conclusion

The theoretical calculations on this compound provide a robust framework for understanding its molecular structure, vibrational spectra, and electronic properties. The data and methodologies presented in this guide offer a valuable resource for researchers engaged in the study and application of chromone derivatives in various scientific disciplines, particularly in the realm of medicinal chemistry and drug design. The insights gained from these computational studies can guide further experimental work and the rational design of novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Anticancer Screening of 7-Bromo-4H-chromen-4-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 7-Bromo-4H-chromen-4-one derivatives and detailed protocols for their screening as potential anticancer agents. The chromen-4-one scaffold is a recognized privileged structure in medicinal chemistry, and its derivatives have shown promising cytotoxic effects against various cancer cell lines.[1] This document outlines the synthetic route to these compounds and the subsequent in vitro assays to evaluate their anticancer activity, including cytotoxicity, effects on the cell cycle, and induction of apoptosis.

Data Presentation: Comparative Cytotoxicity

The anticancer potential of novel compounds is initially assessed by determining their cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. Below is a summary of reported IC50 values for various brominated chromen-4-one derivatives, which serve as a benchmark for newly synthesized this compound analogs.[2]

| Compound Class | Derivative | Cancer Cell Line | IC50 Value |

| Brominated Chromen-4-one Analogs | Hexahydrobenzo[g]chromen-4-one derivative (7h) | T-47D (Breast Cancer) | 1.8 ± 0.6 µg/mL[2] |

| 3-Methylidenechroman-4-one (14d) | HL-60 (Leukemia) | 1.46 ± 0.16 µM[2] | |

| 3-Methylidenechroman-4-one (14d) | NALM-6 (Leukemia) | 0.50 ± 0.05 µM[2] | |

| 2-amino-4-(5-bromo-2-methoxy-phenyl)-7-hydroxy-4H-chromene-3-carbonitrile | A172 (Glioma) | 7.4 nM[3] | |

| Chromene derivative 4a | Taxol-resistant prostate cancer | 0.19 µM[3] | |

| Chromene derivative 4b | Taxol-resistant prostate cancer | 0.21 µM[3] | |

| Standard Anticancer Drugs | Doxorubicin | HepG2 (Liver Cancer) | 12.2 µM[2] |

| Doxorubicin | HeLa (Cervical Cancer) | 2.9 µM[2] | |

| Doxorubicin | MCF-7 (Breast Cancer) | 2.5 µM[2] |

Experimental Protocols

Detailed methodologies for the synthesis and anticancer evaluation of this compound derivatives are provided below.

Protocol 1: Synthesis of 7-Bromo-2-phenyl-4H-chromen-4-one

This protocol describes a common method for the synthesis of flavones (2-phenyl-4H-chromen-4-ones), which can be adapted for 7-bromo derivatives starting from the appropriately substituted 2'-hydroxyacetophenone.

Materials:

-

2'-Hydroxy-4'-bromoacetophenone

-

Benzoyl chloride

-

Potassium hydroxide

-

Pyridine

-

Dimethyl sulfoxide (DMSO)

-

Iodine

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Step 1: Esterification. To a solution of 2'-hydroxy-4'-bromoacetophenone in pyridine, slowly add benzoyl chloride at 0 °C. Allow the reaction to stir at room temperature overnight.

-

Step 2: Baker-Venkataraman Rearrangement. To the reaction mixture from Step 1, add powdered potassium hydroxide and stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Step 3: Cyclization. The intermediate 1,3-diketone from Step 2 is cyclized to the chromen-4-one. This can be achieved by heating the diketone in a solution of glacial acetic acid and a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Alternative Step 3: Oxidative Cyclization of the corresponding chalcone. An alternative route involves the synthesis of the corresponding 2'-hydroxy-4'-bromochalcone, followed by oxidative cyclization using a system like iodine in DMSO.[4]

-

Work-up and Purification. After completion of the cyclization, the reaction mixture is poured into ice water, and the precipitated solid is filtered, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration-dependent cytotoxic effect of the synthesized compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest cultured cancer cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of the this compound derivative in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be less than 0.5%. Replace the medium in the wells with the medium containing the different compound concentrations. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48 or 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine if the compound induces cell cycle arrest at a specific phase.

Materials:

-

Cancer cells treated with the this compound derivative (at its IC50 concentration)

-

PBS

-

70% Ethanol (ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells in 6-well plates with the compound at its predetermined IC50 concentration for 24 or 48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in PI/RNase A staining buffer.

-

Incubation: Incubate for 30 minutes in the dark at room temperature.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence is proportional to the amount of DNA.

Protocol 4: Apoptosis Detection by Annexin V Staining

This protocol determines if the compound induces apoptosis.

Materials:

-

Cancer cells treated with the this compound derivative

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the compound at its IC50 concentration for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Visualizations

Synthesis and Screening Workflow

Caption: Workflow for synthesis and anticancer evaluation.

Postulated Signaling Pathway

Caption: Potential mechanisms of anticancer action.

Experimental Workflow for Cytotoxicity and Apoptosis Assays

Caption: Workflow for cytotoxicity and apoptosis assays.

References

- 1. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]

- 2. benchchem.com [benchchem.com]

- 3. New substituted 4H-chromenes as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 7-Bromo-4H-chromen-4-one in Kinase Inhibitor Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 7-Bromo-4H-chromen-4-one, a novel small molecule inhibitor, in various kinase inhibitor screening and profiling assays. The chromen-4-one scaffold has been identified as a promising framework for the development of kinase inhibitors, with derivatives showing activity against kinases such as Rho-associated coiled-coil containing protein kinases (ROCK).[1] This document outlines both biochemical and cell-based assay formats to characterize the inhibitory potential of this compound.

Introduction to this compound

This compound belongs to the chromenone class of heterocyclic compounds, which are recognized for their diverse pharmacological activities.[2] The core structure is a versatile scaffold in medicinal chemistry for synthesizing biologically active agents.[2] While specific data on the 7-bromo derivative is limited, the broader 4H-chromen-4-one class has been investigated for various therapeutic applications, including the development of kinase inhibitors.[1][3] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention.[4]

Mechanism of Action

Most small molecule kinase inhibitors function by competing with ATP for binding to the kinase's active site.[5] Given the structural similarities of this compound to other known ATP-competitive inhibitors, it is hypothesized to bind to the ATP-binding pocket of sensitive kinases, thereby preventing the phosphorylation of their downstream substrates. To confirm this, biophysical assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be employed to validate direct binding to the target kinase.[4]

Data Presentation: Inhibitory Activity of this compound

The following tables summarize hypothetical, yet representative, quantitative data for the inhibitory activity of this compound against a panel of kinases in both biochemical and cell-based assays.

Table 1: Biochemical IC50 Values for this compound

| Kinase Target | Assay Format | ATP Concentration | IC50 (nM) |

| ROCK1 | ADP-Glo™ | 10 µM (Km) | 85 |

| ROCK2 | ADP-Glo™ | 10 µM (Km) | 120 |

| PKA | TR-FRET | 25 µM (Km) | >10,000 |

| CDK2 | Luminescence | 50 µM (Km) | >10,000 |

| MAPK1 | TR-FRET | 100 µM (Km) | 8,500 |

Table 2: Cell-Based IC50 Values for this compound

| Cell Line | Assay Format | Endpoint Measurement | IC50 (µM) |

| A549 | Cell Proliferation Assay | Cell Viability (72h) | 1.2 |

| HeLa | Phosphorylation Assay | p-MYPT1 Levels (Western Blot) | 0.8 |

| PC-3 | High-Content Imaging | Cytotoxicity (48h) | 2.5 |

| HUVEC | Tube Formation Assay | Angiogenesis Inhibition (24h) | 1.5 |

Experimental Protocols

Detailed methodologies for key experiments are provided below. Note that specific concentrations and incubation times may require optimization for different kinase-inhibitor pairs.[4]

Biochemical Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a luminescence-based assay to measure the amount of ADP produced in a kinase reaction, which is inversely correlated with kinase inhibition.[6][7]

Materials:

-

This compound (in DMSO)

-

Recombinant human kinase (e.g., ROCK1)

-

Kinase-specific substrate

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

384-well white assay plates

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer containing 1% DMSO.

-

Add 2.5 µL of the compound dilutions to the wells of a 384-well plate.

-

Add 2.5 µL of the kinase and substrate mixture to each well.

-

Pre-incubate the plate at room temperature for 15 minutes.

-

Initiate the kinase reaction by adding 5 µL of ATP solution (at 2x the final desired concentration, typically at the Km for the specific kinase).

-

Incubate the reaction at 30°C for 60 minutes.

-

Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a dose-response curve.

Cell-Based Kinase Phosphorylation Assay

This protocol outlines a method to assess the ability of this compound to inhibit the phosphorylation of a downstream substrate within a cellular context.[5][8]

Materials:

-

Human cell line expressing the target kinase (e.g., HeLa cells for ROCK)

-

This compound (in DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (total and phospho-specific for the substrate)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Western blot equipment

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 2 hours).

-

Wash the cells with ice-cold PBS and lyse them on ice.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody (e.g., anti-phospho-MYPT1 for ROCK activity).

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.

-

Determine the IC50 value based on the inhibition of substrate phosphorylation.

Cell Proliferation Assay

This assay determines the effect of this compound on the proliferation of cancer cell lines.[8]

Materials:

-

Cancer cell line (e.g., A549)

-

This compound (in DMSO)

-

Complete cell culture medium

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

96-well clear-bottom white assay plates

Procedure:

-

Seed cells in a 96-well plate at an appropriate density.

-

After 24 hours, treat the cells with a serial dilution of this compound.

-

Incubate the plate for 72 hours.

-

Equilibrate the plate to room temperature for 30 minutes.

-